molecular formula C10H11BrFN B2814321 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1861258-47-0

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2814321
CAS No.: 1861258-47-0
M. Wt: 244.107
InChI Key: OTVRFBVNONIQCT-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H11BrFN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

The mode of action of this compound is not well-studied. As a member of the THIQ class, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

THIQ compounds are known to influence various biochemical pathways, but the exact pathways and downstream effects for this specific compound remain to be elucidated .

Result of Action

As a THIQ compound, it may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s storage temperature is recommended to be 4°C . .

Chemical Reactions Analysis

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline include other fluorinated and brominated tetrahydroisoquinolines. These compounds share a similar core structure but differ in the position and type of substituents. For example:

    7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.

    8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom.

    7,8-Difluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Contains two fluorine atoms instead of one.

Properties

IUPAC Name

8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVRFBVNONIQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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